2H-1,2-Oxazine, 3-butyltetrahydro-2,3-dimethyl-
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Overview
Description
2H-1,2-Oxazine, 3-butyltetrahydro-2,3-dimethyl- is a heterocyclic organic compound. It belongs to the oxazine family, which is characterized by a six-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Oxazine, 3-butyltetrahydro-2,3-dimethyl- can be achieved through several methods. One common approach involves the Diels-Alder reaction, where nitroso compounds react with conjugated dienes . This method is highly regio-, diastereo-, and enantioselective when chiral phosphoric acids are used as bifunctional catalysts . Another method includes ring-closing metathesis (RCM) reactions, which provide high yields and excellent enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions due to their efficiency and selectivity. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-1,2-Oxazine, 3-butyltetrahydro-2,3-dimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), and di-tert-butyl peroxide (DTBP).
Reduction: Palladium or platinum catalysts.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted oxazines, amino alcohols, and other heterocyclic compounds .
Scientific Research Applications
2H-1,2-Oxazine, 3-butyltetrahydro-2,3-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1,2-Oxazine, 3-butyltetrahydro-2,3-dimethyl- involves its interaction with various molecular targets. The compound can undergo cyclization reactions, leading to the formation of highly substituted fused oxazines . These reactions often involve metal-catalyzed cleavage of the N-O bond, resulting in the formation of amino alcohol derivatives .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2H-1,2-Oxazine, 3-butyltetrahydro-2,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61985-20-4 |
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Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-butyl-2,3-dimethyloxazinane |
InChI |
InChI=1S/C10H21NO/c1-4-5-7-10(2)8-6-9-12-11(10)3/h4-9H2,1-3H3 |
InChI Key |
BWLUGNNKRPTVBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCON1C)C |
Origin of Product |
United States |
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